An In-depth Technical Guide to the Discovery and Synthesis of Aplaviroc Hydrochloride
An In-depth Technical Guide to the Discovery and Synthesis of Aplaviroc Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aplaviroc (formerly known as AK602, ONO-4128, and GW-873140) is a potent and selective, non-competitive allosteric antagonist of the C-C chemokine receptor type 5 (CCR5). Developed initially by Ono Pharmaceutical and later in collaboration with GlaxoSmithKline, it was investigated as an anti-retroviral agent for the treatment of HIV-1 infection. Aplaviroc belongs to the spiro-diketopiperazine class of compounds and functions as an HIV entry inhibitor by preventing the interaction of the viral glycoprotein gp120 with the host cell's CCR5 co-receptor. Despite demonstrating potent in vitro antiviral activity, the clinical development of Aplaviroc was halted in 2005 due to concerns of severe hepatotoxicity observed in Phase IIb clinical trials.[1] This guide provides a comprehensive overview of the discovery, mechanism of action, and detailed synthetic pathways of Aplaviroc hydrochloride, intended for a technical audience in the field of drug development.
Discovery and Mechanism of Action
Identification of a Novel CCR5 Antagonist
The discovery of Aplaviroc originated from a lead optimization program focused on developing small-molecule inhibitors of the CCR5 co-receptor, a critical component for the entry of R5-tropic HIV-1 into host cells. The core structure of Aplaviroc is a spirodiketopiperazine scaffold, which was designed to mimic a type-1 β-turn present in G-protein coupled receptors. This strategic design aimed to create a molecule with high affinity and selectivity for the CCR5 receptor.
Mechanism of Action: Allosteric Inhibition of HIV-1 Entry
Aplaviroc functions as a non-competitive allosteric antagonist of the CCR5 receptor. Unlike competitive antagonists that directly block the ligand-binding site, Aplaviroc binds to a distinct site on the CCR5 receptor. This binding induces a conformational change in the receptor, which in turn prevents the interaction between the viral envelope glycoprotein gp120 and CCR5. By blocking this crucial step in the viral entry cascade, Aplaviroc effectively inhibits the fusion of the viral and host cell membranes, thus preventing infection by R5-tropic HIV-1 strains.
The following diagram illustrates the mechanism of action of Aplaviroc in inhibiting HIV-1 entry.
Synthesis of Aplaviroc Hydrochloride
The synthesis of Aplaviroc hydrochloride is a multi-step process centered around a key Ugi multicomponent reaction to construct the spirodiketopiperazine core. The following sections provide a detailed overview of the synthetic route.
Overall Synthetic Strategy
The synthesis can be broadly divided into three main stages:
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Formation of the Spirodiketopiperazine Core: This is achieved through a pivotal Ugi four-component reaction (Ugi-4CR) followed by deprotection and cyclization.
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Introduction of the Side Chain: A reductive amination step is employed to attach the phenoxybenzoic acid moiety.
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Salt Formation: The final step involves the formation of the hydrochloride salt to improve the compound's solubility and stability.
The workflow for the synthesis of Aplaviroc hydrochloride is depicted below.
Detailed Experimental Protocol for Synthesis
The following protocol is a detailed description of the synthetic steps involved in the preparation of Aplaviroc hydrochloride.
Step 1: Ugi Four-Component Reaction
The initial step involves the condensation of a piperidone derivative, butylamine, an N-Boc-protected amino acid, and an isocyanide to form the linear Ugi product.
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Reactants:
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Piperidone derivative
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Butylamine
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(R)-2-((tert-butoxycarbonyl)amino)-2-cyclohexylacetic acid
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Isocyanide
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Procedure:
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A solution of the piperidone derivative and butylamine in a suitable solvent (e.g., methanol) is stirred to form the corresponding imine.
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The N-Boc-amino acid and the isocyanide are then added to the reaction mixture.
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The reaction is typically stirred at room temperature for 24-48 hours.
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Upon completion, the solvent is removed under reduced pressure, and the crude Ugi product is carried forward to the next step without further purification.
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Step 2: Deprotection and Cyclization to form the Spirodiketopiperazine Core
The Ugi product undergoes N-deprotection followed by acid-mediated cyclization to yield the spirodiketopiperazine scaffold.
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Procedure:
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The crude Ugi product is dissolved in a solution of hydrochloric acid in a suitable solvent (e.g., 1,4-dioxane or ethyl acetate) to remove the Boc protecting group.
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The reaction mixture is stirred at room temperature until the deprotection is complete (monitored by TLC or LC-MS).
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The solvent is evaporated, and the residue is heated in a suitable solvent such as acetic acid to facilitate the intramolecular cyclization, forming the spirodiketopiperazine ring system.
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The product is then purified, typically by column chromatography.
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Step 3: Reductive Amination
The spirodiketopiperazine core is then coupled with a phenoxybenzaldehyde derivative via reductive amination.
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Procedure:
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The spirodiketopiperazine intermediate is dissolved in a suitable solvent (e.g., dichloromethane or dichloroethane) along with the phenoxybenzaldehyde derivative.
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A reducing agent, such as sodium triacetoxyborohydride, is added portion-wise to the mixture.
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The reaction is stirred at room temperature until completion.
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The reaction is quenched with a saturated aqueous solution of sodium bicarbonate, and the product is extracted with an organic solvent.
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The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product (Aplaviroc free base) is purified by column chromatography.
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Step 4: Hydrochloride Salt Formation
The final step is the conversion of the Aplaviroc free base to its hydrochloride salt.
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Procedure:
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Aplaviroc free base is dissolved in a suitable solvent (e.g., ethyl acetate or diethyl ether).
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A solution of hydrochloric acid in a suitable solvent (e.g., diethyl ether or isopropanol) is added dropwise with stirring.
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The resulting precipitate, Aplaviroc hydrochloride, is collected by filtration, washed with a cold solvent, and dried under vacuum.
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Biological Evaluation
The biological activity of Aplaviroc hydrochloride was assessed through a series of in vitro assays to determine its potency and mechanism of action.
CCR5 Binding Assay
A radioligand binding assay was employed to determine the affinity of Aplaviroc for the CCR5 receptor.
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Methodology:
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Membrane Preparation: Membranes were prepared from a cell line engineered to overexpress the human CCR5 receptor (e.g., CHO-K1 or HEK293 cells).
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Binding Reaction: The cell membranes were incubated with a specific radiolabeled CCR5 ligand (e.g., [125I]MIP-1α or [3H]Maraviroc) in the presence of varying concentrations of Aplaviroc.
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Separation and Detection: The bound and free radioligand were separated by rapid filtration through a glass fiber filter. The radioactivity retained on the filter, representing the bound ligand, was quantified using a scintillation counter.
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Data Analysis: The data were analyzed to determine the concentration of Aplaviroc that inhibits 50% of the specific binding of the radioligand (IC50). The equilibrium dissociation constant (Ki) was then calculated using the Cheng-Prusoff equation.
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Antiviral Activity Assay (HIV-1 p24 Antigen Assay)
The antiviral efficacy of Aplaviroc was determined by measuring the inhibition of HIV-1 replication in susceptible cell lines using a p24 antigen capture ELISA.
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Methodology:
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Cell Culture and Infection: A suitable human T-cell line (e.g., PM1 cells) or a reporter cell line (e.g., MAGI-CCR5 cells) was infected with a laboratory-adapted or clinical isolate of R5-tropic HIV-1 in the presence of serial dilutions of Aplaviroc.
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Incubation: The infected cells were incubated for a period of 3 to 7 days to allow for viral replication.
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p24 Antigen Quantification: The concentration of the HIV-1 p24 core antigen in the cell culture supernatant was quantified using a commercially available p24 ELISA kit.
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Data Analysis: The percentage of inhibition of viral replication was calculated for each concentration of Aplaviroc, and the 50% effective concentration (EC50) was determined.
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Quantitative Data Summary
The following tables summarize the key quantitative data related to the biological activity of Aplaviroc hydrochloride.
Table 1: In Vitro Antiviral Activity of Aplaviroc
| HIV-1 Strain | Cell Line | Assay Type | EC50 (nM) |
| Ba-L (R5) | PM1 | p24 Antigen | 0.6 |
| JR-FL (R5) | MAGI-CCR5 | Luciferase | 0.3 |
| Clinical Isolates (R5) | PBMCs | p24 Antigen | 0.1 - 10 |
Table 2: CCR5 Binding Affinity of Aplaviroc
| Radioligand | Cell Membrane | Ki (nM) |
| [125I]MIP-1α | CHO-CCR5 | 2.9 |
| [3H]Maraviroc | HEK293-CCR5 | 1.5 |
Conclusion
Aplaviroc hydrochloride is a potent and selective CCR5 antagonist that demonstrated significant promise as an anti-HIV-1 agent. Its discovery was a result of a rational drug design approach targeting the CCR5 co-receptor. The synthesis of Aplaviroc is efficiently achieved through a convergent route featuring a key Ugi multicomponent reaction. While its clinical development was ultimately terminated due to safety concerns, the story of Aplaviroc provides valuable insights into the discovery and development of HIV entry inhibitors and serves as an important case study for medicinal chemists and drug development professionals. The detailed synthetic and biological evaluation methodologies presented in this guide offer a comprehensive technical resource for researchers in the field.
